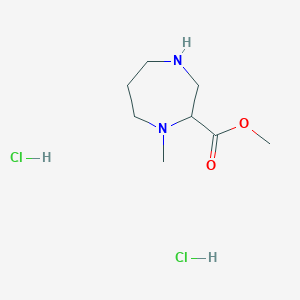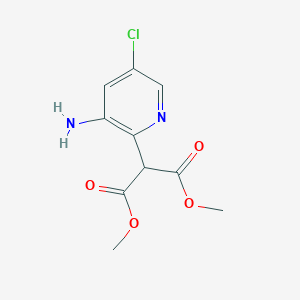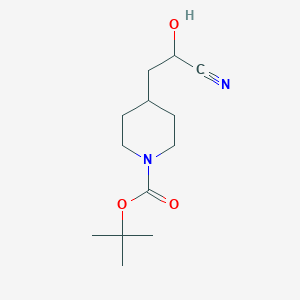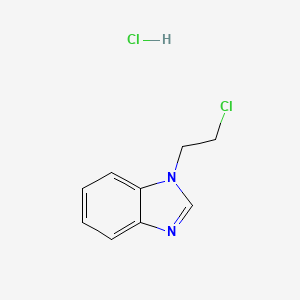
1-(2-chloroethyl)-1H-benzimidazole hydrochloride
Descripción general
Descripción
1-(2-Chloroethyl)-1H-benzimidazole hydrochloride, also known as CEMB, is a chemical compound used in scientific research and laboratory experiments. It is a white crystalline solid that is soluble in water and is typically sold as a powder. CEMB is a derivative of benzimidazole, a heterocyclic compound with a seven-member ring structure. It is used in a variety of applications, including as a reagent, a catalyst, and as a molecular probe. CEMB has a wide range of biological activities and is of particular interest in the fields of organic chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
1-(2-chloroethyl)-1H-benzimidazole hydrochloride has a wide range of scientific research applications. It is used as a reagent in the synthesis of organic compounds, as a catalyst in the synthesis of pharmaceuticals, and as a molecular probe for studying enzyme activity. It has also been used in the synthesis of other benzimidazole derivatives, such as 1-(2-chloroethyl)-2H-benzimidazole hydrochloride and 1-(2-bromoethyl)-1H-benzimidazole hydrochloride. In addition, 1-(2-chloroethyl)-1H-benzimidazole hydrochloride has been used in the synthesis of other heterocyclic compounds, such as 2-chloro-1-methyl-1H-benzimidazole hydrochloride and 1-chloro-2-methyl-1H-benzimidazole hydrochloride.
Mecanismo De Acción
1-(2-chloroethyl)-1H-benzimidazole hydrochloride acts as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. 1-(2-chloroethyl)-1H-benzimidazole hydrochloride binds to the active site of the enzyme, preventing the enzyme from catalyzing the reaction. This inhibits the formation of prostaglandins and thus reduces inflammation.
Efectos Bioquímicos Y Fisiológicos
1-(2-chloroethyl)-1H-benzimidazole hydrochloride has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and reduce the risk of cardiovascular disease. In addition, 1-(2-chloroethyl)-1H-benzimidazole hydrochloride has been shown to modulate the activity of several neurotransmitter systems, including those involved in the regulation of mood, anxiety, and sleep.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-chloroethyl)-1H-benzimidazole hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and is readily available. In addition, it is relatively stable and has a wide range of biological activities. However, 1-(2-chloroethyl)-1H-benzimidazole hydrochloride has some limitations as well. It is a highly potent compound and should be handled with care. In addition, it has a short shelf life and must be stored in a cool, dry place.
Direcciones Futuras
There are several potential future directions for research on 1-(2-chloroethyl)-1H-benzimidazole hydrochloride. These include further investigation of its biochemical and physiological effects, as well as its potential applications in the synthesis of other organic compounds. In addition, further research could be conducted on its use as a molecular probe for studying enzyme activity and its potential as a therapeutic agent. Finally, further research could be conducted on its potential as an antioxidant and its use in the treatment of various diseases, such as cancer and cardiovascular disease.
Propiedades
IUPAC Name |
1-(2-chloroethyl)benzimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2.ClH/c10-5-6-12-7-11-8-3-1-2-4-9(8)12;/h1-4,7H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQDQUADFDHZQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroethyl)-1H-benzimidazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine hydrochloride](/img/structure/B1432157.png)
![3-[(2-Chlorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B1432159.png)
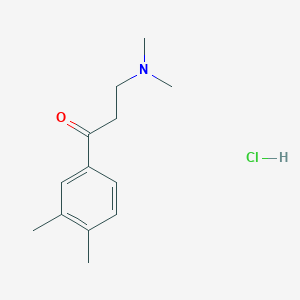

![[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B1432168.png)
![2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B1432169.png)
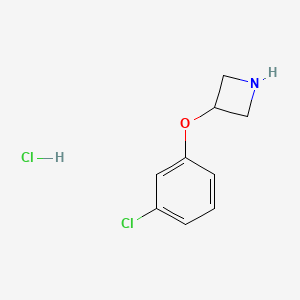
![2-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1432171.png)
![[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid dihydrate](/img/structure/B1432172.png)
